N-[4,6-ditert-butyl-3-(formylamino)-2-methylphenyl]acetamide
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Overview
Description
N-[4,6-ditert-butyl-3-(formylamino)-2-methylphenyl]acetamide is an organic compound with a complex structure that includes tert-butyl groups, a formylamino group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-ditert-butyl-3-(formylamino)-2-methylphenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butyl groups: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and an appropriate catalyst.
Introduction of the formylamino group: This step often involves the formylation of an amine precursor using formic acid or formic acid derivatives.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-ditert-butyl-3-(formylamino)-2-methylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The tert-butyl groups can be substituted under specific conditions, such as using strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-[4,6-ditert-butyl-3-(formylamino)-2-methylphenyl]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-[4,6-ditert-butyl-3-(formylamino)-2-methylphenyl]acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4,6-ditert-butyl-3-(formylamino)-2-methylphenyl]acetamide: shares structural similarities with other compounds containing tert-butyl groups and formylamino groups.
2,4-Ditert-butylphenol: This compound has similar tert-butyl groups but lacks the formylamino and acetamide functionalities.
N-formylmorpholine: This compound contains a formyl group but has a different overall structure.
Uniqueness
- Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4,6-ditert-butyl-3-formamido-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-11-15(19-10-21)13(17(3,4)5)9-14(18(6,7)8)16(11)20-12(2)22/h9-10H,1-8H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWGRUSFIYACSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1NC(=O)C)C(C)(C)C)C(C)(C)C)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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